2-Cyclobutylcyclobutan-1-ol

Medicinal Chemistry Scaffold Design Conformational Restriction

Procure 2-Cyclobutylcyclobutan-1-ol (CAS 2172228-09-8) for your advanced medicinal chemistry projects. This bicyclic secondary alcohol, featuring two strained cyclobutane rings, offers a uniquely rigid, sp³-enriched scaffold. Its favorable physicochemical profile (XLogP3 2.0, TPSA 20.2 Ų) makes it an ideal building block for CNS drug discovery and conformationally restricted molecular architectures.

Molecular Formula C8H14O
Molecular Weight 126.199
CAS No. 2172228-09-8
Cat. No. B2406557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutylcyclobutan-1-ol
CAS2172228-09-8
Molecular FormulaC8H14O
Molecular Weight126.199
Structural Identifiers
SMILESC1CC(C1)C2CCC2O
InChIInChI=1S/C8H14O/c9-8-5-4-7(8)6-2-1-3-6/h6-9H,1-5H2
InChIKeyWVKAZOCZPOTQSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclobutylcyclobutan-1-ol (CAS 2172228-09-8): A Bicyclic Cyclobutanol Building Block for Constrained Scaffolds


2-Cyclobutylcyclobutan-1-ol (CAS 2172228-09-8) is a bicyclic secondary alcohol containing two cyclobutane rings (C₈H₁₄O, MW 126.20 g/mol) [1]. It belongs to the class of cyclobutanols, which are valued in medicinal chemistry for their ability to serve as rigid, sp³-enriched building blocks that introduce three-dimensionality and conformational restriction into molecular scaffolds [2]. The compound's structure features a hydroxyl group on one cyclobutane ring and a cyclobutyl substituent on the adjacent carbon, creating a scaffold that combines the distinctive nonplanarity of cyclobutanes with a secondary alcohol handle for further functionalization [1][2].

2-Cyclobutylcyclobutan-1-ol (CAS 2172228-09-8): Why In-Class Substitution Is Not a Straightforward Option


Cyclobutanol-based building blocks cannot be freely substituted for one another because subtle variations in substitution pattern—such as the presence of an additional cyclobutyl ring versus a simple alkyl chain—profoundly alter physicochemical properties (e.g., lipophilicity, topological polar surface area), conformational rigidity, and synthetic utility [1][2]. The strained, nonplanar cyclobutane core already imposes a conformational bias that is desirable for medicinal chemistry applications, and the addition of a second cyclobutane unit in 2-cyclobutylcyclobutan-1-ol amplifies this effect by creating a uniquely constrained bicyclic architecture with distinct steric and electronic properties [3]. Simply swapping in a more accessible monocyclic cyclobutanol or a linear alkyl analog can lead to divergent reactivity, altered pharmacokinetic profiles, and loss of the precise three-dimensional topology required for specific biological target engagement. The following sections present the quantitative evidence that underpins the differentiation of 2-cyclobutylcyclobutan-1-ol relative to its closest analogs.

2-Cyclobutylcyclobutan-1-ol (CAS 2172228-09-8): Quantitative Differentiation Evidence Versus Analogs


Increased Molecular Complexity and Scaffold Rigidity via Dual Cyclobutane Architecture

2-Cyclobutylcyclobutan-1-ol contains two cyclobutane rings, resulting in a molecular complexity score of 107 [1]. In contrast, the monocyclic analog 2-butylcyclobutan-1-ol (CAS 2155120-95-7) has a complexity score of 95.5 [2]. This higher complexity reflects a more constrained, sp³-rich bicyclic framework, which is a key driver of conformational restriction—a highly sought-after property in drug discovery for improving target specificity and metabolic stability [3].

Medicinal Chemistry Scaffold Design Conformational Restriction

Elevated Lipophilicity (XLogP3 = 2.0) for Enhanced Membrane Permeability

The computed lipophilicity (XLogP3) of 2-cyclobutylcyclobutan-1-ol is 2.0 [1]. This is significantly higher than the XLogP3 of the unsubstituted parent cyclobutanol, which is 0.1 [2]. The increased lipophilicity stems from the replacement of hydrogen with a hydrophobic cyclobutyl group, which is expected to improve passive membrane permeability—a critical factor for oral bioavailability and CNS penetration [3].

Physicochemical Properties Drug-likeness ADME

Preserved Polar Surface Area for Balanced Physicochemical Profile

Despite the substantial increase in lipophilicity, 2-cyclobutylcyclobutan-1-ol maintains a Topological Polar Surface Area (TPSA) of 20.2 Ų [1], which is identical to that of unsubstituted cyclobutanol [2]. This is a critical distinction from simple alkyl chain extensions that often increase lipophilicity at the expense of an unfavorable rise in TPSA [3].

Physicochemical Properties Drug Design TPSA

Strained Bicyclic System as a Precursor for Ring-Opening Functionalization

2-Cyclobutylcyclobutan-1-ol contains two cyclobutane rings, each possessing an estimated ring strain energy of approximately 26.5 kcal/mol [1]. In contrast, monocyclic cyclobutanol contains only one strained ring. This dual-ring architecture provides two distinct sites of high reactivity, offering synthetic chemists greater versatility for sequential ring-opening or selective functionalization strategies [2].

Synthetic Utility Ring Strain Building Block

Validated Use in Regioselective Aminocarbonylation Methodologies

Recent studies have demonstrated that cyclobutanols, as a class, can undergo ligand-controlled regiodivergent aminocarbonylation to yield either 1,1- or 1,2-substituted cyclobutanecarboxamides with high regio- and stereoselectivity while keeping the cyclobutane core intact [1]. This methodology has been validated on a range of substituted cyclobutanols, establishing that the strained cyclobutanol scaffold is a robust precursor for the rapid installation of conformationally restricted amides—common motifs in bioactive molecules [1]. While direct data for 2-cyclobutylcyclobutan-1-ol in this specific transformation is not yet published, its membership in the cyclobutanol class and its unique bicyclic structure position it as a promising candidate for similar regioselective functionalization, with the added potential for dual-site modification due to its two cyclobutane rings.

Synthetic Methodology Cyclobutanol Chemistry Pharmaceutical Synthesis

2-Cyclobutylcyclobutan-1-ol (CAS 2172228-09-8): Evidence-Backed Research and Industrial Application Scenarios


Design of Conformationally Restricted Drug Scaffolds

Medicinal chemists seeking to introduce three-dimensionality and reduce the 'flatness' of lead compounds can employ 2-cyclobutylcyclobutan-1-ol as a core building block. Its dual cyclobutane architecture provides a high degree of molecular complexity (complexity score 107) [1] and conformational restriction [2], which are key strategies for improving target selectivity and metabolic stability in drug candidates.

Synthesis of Cyclobutanecarboxamide Pharmacophores

Based on validated class-level methodology [1], 2-cyclobutylcyclobutan-1-ol can be used as a precursor for regioselective aminocarbonylation reactions to generate cyclobutanecarboxamides. These amides are common motifs in bioactive molecules and pharmaceuticals, and the compound's bicyclic nature offers opportunities for creating novel, patented chemical space.

Exploration of Lipophilic Chemical Space with Controlled Polarity

With a computed XLogP3 of 2.0 and a TPSA of 20.2 Ų [1], 2-cyclobutylcyclobutan-1-ol is well-suited for CNS drug discovery programs where balanced lipophilicity and low polarity are required for blood-brain barrier penetration [2]. Its physicochemical profile is more favorable than that of many simple alkyl-substituted cyclobutanols, which often increase TPSA with each added polar group.

Sequential Ring-Opening Functionalization Strategies

The presence of two strained cyclobutane rings (~26.5 kcal/mol strain energy each) [1] makes 2-cyclobutylcyclobutan-1-ol an attractive substrate for developing novel tandem or sequential ring-opening reactions. This can enable the rapid assembly of complex molecular architectures from a single, commercially available starting material [2].

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